Antiproliferative agent-8

Description

Properties

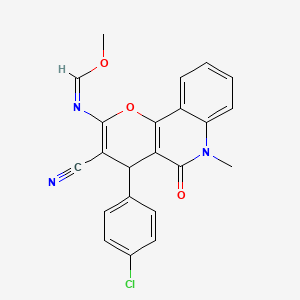

Molecular Formula |

C22H16ClN3O3 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

methyl (1Z)-N-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-2-yl]methanimidate |

InChI |

InChI=1S/C22H16ClN3O3/c1-26-17-6-4-3-5-15(17)20-19(22(26)27)18(13-7-9-14(23)10-8-13)16(11-24)21(29-20)25-12-28-2/h3-10,12,18H,1-2H3/b25-12- |

InChI Key |

PWKZQSPNASROFZ-ROTLSHHCSA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)/N=C\OC)C#N)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N=COC)C#N)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Ambiguity of "Antiproliferative Agent-8": A General Overview of Antiproliferative Mechanisms

A comprehensive search for a specific molecule or drug candidate explicitly named "Antiproliferative agent-8" (or APA-8) has not yielded a singular, recognized entity within publicly available scientific literature. This suggests that "this compound" may be a provisional or internal designation for a compound not yet widely disclosed, or a term used in a specific, limited context. Therefore, a detailed technical guide on the core mechanism of action of a specific "this compound" cannot be constructed at this time.

Instead, this guide will provide a broader, in-depth overview of the common mechanisms of action of antiproliferative agents, drawing on general principles and examples from the field of cancer research and drug development. This will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the core principles of antiproliferative drug action.

Core Principles of Antiproliferative Action

Antiproliferative agents are a broad class of compounds that inhibit or slow down the process of cell growth and division, known as proliferation. Their primary application is in the treatment of cancer, a disease characterized by uncontrolled cell proliferation. However, they are also used in other conditions involving excessive cell growth, such as restenosis.[1] The mechanisms by which these agents exert their effects are diverse, often targeting key cellular processes and signaling pathways that are essential for cell cycle progression and survival.

Key Mechanisms of Action of Antiproliferative Agents

The search results highlight several key mechanisms through which various compounds exhibit antiproliferative activity. These can be broadly categorized as follows:

Disruption of DNA Synthesis and Integrity

A fundamental strategy for halting cell proliferation is to interfere with the synthesis or integrity of DNA. This can be achieved through several approaches:

-

Inhibition of Nucleotide Synthesis: Some agents act as antimetabolites, interfering with the production of purine and pyrimidine bases, the building blocks of DNA. For instance, Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purine and pyrimidine bases.[2] Mycophenolate mofetil selectively inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanosine nucleotides in T & B cells.[2]

-

DNA Damage: Alkylating agents like Cyclophosphamide cause interstrand and intrastrand cross-linkages in DNA, which interferes with DNA replication and leads to cell death.[2]

Interference with Microtubule Dynamics

Microtubules are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptosis. These agents are broadly classified into:

-

Microtubule-stabilizing agents: These compounds, such as paclitaxel, bind to microtubules and prevent their depolymerization, leading to mitotic arrest.[3]

-

Microtubule-destabilizing agents: These agents, like colchicine and vinca alkaloids, inhibit the polymerization of tubulin, the protein subunit of microtubules, thereby preventing the formation of the mitotic spindle.[3]

Modulation of Cell Signaling Pathways

Cancer cells often exhibit dysregulated signaling pathways that promote their growth and survival. Antiproliferative agents can target specific components of these pathways to halt proliferation.

-

Targeting Receptor Tyrosine Kinases (RTKs): Many growth factor receptors, such as the epidermal growth factor receptor (EGFR), are overexpressed or constitutively active in cancer cells. Inhibitors of these kinases can block downstream signaling cascades that drive proliferation. For example, erlotinib is an EGFR kinase inhibitor.[4]

-

Interference with Intracellular Signaling Cascades: Key signaling pathways like the MAPK/ERK and PI3K/Akt pathways are frequently activated in cancer.[5][6] The IL-8 signaling pathway, for instance, activates transcription factors like NF-kB and AP-1 through the Akt and MAPK pathways, promoting the growth and survival of colon cancer cells.[5] Agents that inhibit components of these pathways can effectively block cell proliferation.

The following diagram illustrates a generalized signaling pathway often targeted by antiproliferative agents:

Caption: A simplified signaling pathway illustrating how extracellular growth factors can stimulate gene expression related to cell proliferation and survival through a cascade of intracellular signaling events.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many antiproliferative agents exert their effects by inducing apoptosis in cancer cells. This can be achieved by activating intrinsic or extrinsic apoptotic pathways. For example, some indole hydrazones have been reported to stimulate death signaling pathways.[7]

Experimental Protocols for Evaluating Antiproliferative Activity

The evaluation of antiproliferative agents involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Cell Proliferation Assays

These assays are fundamental for screening and characterizing antiproliferative compounds.

-

MTT and SRB Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Sulforhodamine B (SRB) assays are colorimetric assays used to assess cell viability and proliferation.[8][9] They measure the metabolic activity or total protein content of a cell population, respectively, which correlates with the number of viable cells.

General Protocol for MTT Assay:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the antiproliferative agent for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Live-Cell Imaging: This technique allows for the continuous monitoring of cell proliferation and morphological changes in real-time.[3][10] It can provide valuable insights into the dynamic effects of a compound on cell behavior.

Cell Cycle Analysis

Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if an antiproliferative agent causes cell cycle arrest at a specific checkpoint. For instance, fenbendazole has been shown to induce cell cycle arrest in the G2/M phase.[11]

General Protocol for Cell Cycle Analysis by Flow Cytometry:

-

Treat cells with the antiproliferative agent for a specific duration.

-

Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fix the cells in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a typical experimental workflow for evaluating an antiproliferative agent:

Caption: A typical workflow for the preclinical evaluation of a novel antiproliferative agent, from initial screening to in vivo testing.

Quantitative Data Presentation

In the study of antiproliferative agents, quantitative data is crucial for comparing the potency and efficacy of different compounds. This data is typically summarized in tables.

Table 1: Example of In Vitro Antiproliferative Activity Data

| Compound | Cell Line | IC50 (µM) |

| Compound X | MCF-7 (Breast Cancer) | 5.2 |

| Compound X | A549 (Lung Cancer) | 10.8 |

| Compound Y | MCF-7 (Breast Cancer) | 0.9 |

| Compound Y | A549 (Lung Cancer) | 2.1 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

While the specific identity and mechanism of "this compound" remain elusive, the principles and methodologies outlined in this guide provide a robust framework for understanding and investigating the action of antiproliferative compounds. The diverse mechanisms, ranging from DNA damage and microtubule disruption to the intricate modulation of signaling pathways, underscore the complexity of targeting cell proliferation. The experimental protocols described are standard tools in the arsenal of researchers working to discover and develop new anticancer therapies. Future research will undoubtedly uncover novel targets and more sophisticated agents to combat uncontrolled cell proliferation.

References

- 1. Mechanisms of antiproliferative drug release from bioresorbable porous structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Drugs - Edubirdie [edubirdie.com]

- 3. Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An unbiased metric of antiproliferative drug effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Interleukin-8 Signaling Pathway in Colorectal Cancer — Journal of Young Investigators [jyi.org]

- 6. Significance of the IL-8 pathway for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]

- 8. Frontiers | Green synthesis of silver nanoparticles using Saudi Xanthium strumarium extract: anticancer potential against breast and lung cancer cells [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

In Vitro Antiproliferative Activity of Novel Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides an in-depth overview of the in vitro antiproliferative activity of novel quinoline derivatives, focusing on their evaluation against various cancer cell lines and the elucidation of their mechanisms of action.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic effects of novel quinoline derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for various classes of quinoline derivatives, offering a comparative view of their efficacy.

Table 1: Antiproliferative Activity of 2,4-Disubstituted Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline | U251 (glioma) | Varies | [1] |

| 2,4-disubstituted quinoline | PC-3 (prostate) | Varies | [1] |

| 2,4-disubstituted quinoline | K562 (leukemia) | Varies | [1] |

| 2,4-disubstituted quinoline | HCT-15 (colon) | Varies | [1] |

| 2,4-disubstituted quinoline | MCF-7 (breast) | Varies | [1] |

| 2,4-disubstituted quinoline | SK-LU-1 (lung) | Varies | [1] |

Table 2: Antiproliferative Activity of 4,7-Disubstituted Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µg/cm³) | Reference |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 | [1] |

| 7-chloro-4-quinolinylhydrazone | HTC-8 (colon) | 0.314 - 4.65 | [1] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (leukemia) | 0.314 - 4.65 | [1] |

Table 3: Antiproliferative Activity of Quinoline-5-Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (melanoma) | Comparable to cisplatin/doxorubicin | [3] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (breast) | Comparable to cisplatin/doxorubicin | [3] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (lung) | Comparable to cisplatin/doxorubicin | [3] |

Table 4: Antiproliferative Activity of Quinoline-Based Dihydrazone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrazone Derivative 3b | MCF-7 (breast) | 7.016 | [4] |

| Dihydrazone Derivative 3c | MCF-7 (breast) | 7.05 | [4] |

| Dihydrazone Derivative 3c | BGC-823 (gastric) | 7.01 - 34.32 | [4] |

| Dihydrazone Derivative 3c | BEL-7402 (hepatoma) | 7.01 - 34.32 | [4] |

| Dihydrazone Derivative 3c | A549 (lung) | 7.01 - 34.32 | [4] |

Table 5: Antiproliferative Activity of Quinoline-Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (gastric) | 1.38 | [5] |

| Quinoline-Chalcone Derivative 12e | HCT-116 (colon) | 5.34 | [5] |

| Quinoline-Chalcone Derivative 12e | MCF-7 (breast) | 5.21 | [5] |

| Quinoline-Chalcone Derivative 5 | K562 (leukemia) | Nanomolar range | [5] |

| Quinoline-Chalcone Derivative 6 | HL-60 (leukemia) | 0.59 | [5] |

Experimental Protocols

The evaluation of the antiproliferative activity of quinoline derivatives involves a series of well-established in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[6] It measures the metabolic activity of cells, which is an indicator of their viability.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2.1.2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[8][9]

-

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.[8]

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Add SRB solution and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 560-580 nm.[8]

-

Mechanism of Action Studies

2.2.1. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

-

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the DNA content. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.

-

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[11]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

-

Data Interpretation: The percentage of cells in each phase of the cell cycle is determined by analyzing the histogram data.

-

2.2.2. Apoptosis Detection by Western Blot

Western blotting is a powerful technique to detect the expression levels of key proteins involved in the apoptotic pathway.[12][13]

-

Principle: This method allows for the identification and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins, PARP), one can assess the activation of the apoptotic cascade.[13]

-

Protocol:

-

Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to extract the total protein.[14]

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[12]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.[12]

-

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Caption: General workflow for in vitro evaluation of quinoline derivatives.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. SRB method: Significance and symbolism [wisdomlib.org]

- 10. assaygenie.com [assaygenie.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]

A Technical Guide to the Discovery and Initial Screening of Antiproliferative Agent-8 (Paclitaxel)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, initial screening, and mechanism of action of the potent antiproliferative agent, Paclitaxel, referred to herein as Antiproliferative agent-8. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex biological pathways and experimental workflows.

Introduction

The discovery of Paclitaxel is a landmark in the history of natural product drug development.[1][2] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its journey from a crude extract to a cornerstone of modern chemotherapy exemplifies the rigorous process of identifying and characterizing novel anticancer agents.[1][3][4] This guide will focus on the foundational studies that established its antiproliferative properties and elucidated its unique mechanism of action.

Discovery and Initial Screening

In the 1960s, as part of a large-scale National Cancer Institute (NCI) program to screen plant extracts for anticancer activity, a sample from Taxus brevifolia was collected.[1][2][5] Crude extracts of the bark demonstrated significant cytotoxic activity against cancer cell lines.[1][2] This initial finding prompted further investigation by Drs. Monroe Wall and Mansukh Wani, who successfully isolated the active compound in 1971 and named it "taxol" (later genericized to paclitaxel).[1][6]

The antitumor activity of paclitaxel was confirmed in 1977 in a mouse melanoma B16 model.[1] Subsequent studies showed significant activity in animal models against various tumor types, including LX-1 lung, MX-1 mammary, and CX-1 colon tumors.[1] Following these promising preclinical results, the NCI selected paclitaxel for clinical development.[2][3]

Mechanism of Action

Paclitaxel exerts its antiproliferative effects through a unique mechanism of action that targets microtubules, which are essential components of the cell's cytoskeleton.[7][] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes the microtubule polymer and protects it from disassembly.[6][7] It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their breakdown.[6][9][10]

This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is crucial for chromosome segregation during cell division.[6][7] Consequently, the cell cycle is arrested at the G2/M phase, preventing mitosis.[7][9] This prolonged mitotic blockage ultimately triggers apoptosis (programmed cell death).[6][7][9]

Quantitative Analysis of Antiproliferative Effects

The potency of Paclitaxel has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's effectiveness in inhibiting a specific biological or biochemical function, is a key metric.

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 | Reference |

| SK-BR-3 | Breast Cancer (HER2+) | 72 | Varies | [11] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | 0.3 µM | [12] |

| T-47D | Breast Cancer (Luminal A) | 72 | Varies | [11] |

| MCF-7 | Breast Cancer | Not Specified | 3.5 µM | [12] |

| BT-474 | Breast Cancer | Not Specified | 19 nM | [12] |

| Ovarian Carcinoma Lines (7 lines) | Ovarian Cancer | Not Specified | 0.4 - 3.4 nM | [13] |

| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 120 | 0.027 µM (median) | [14] |

| Small Cell Lung Cancer (SCLC) | Lung Cancer | 120 | 5.0 µM (median) | [14] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Key Signaling Pathways

Paclitaxel-induced mitotic arrest and subsequent apoptosis are mediated by complex signaling cascades. One of the key pathways involved is the c-Jun N-terminal kinase (JNK) signaling pathway, which is associated with the Bcl-2 family of proteins that regulate apoptosis.[9][15]

Upon paclitaxel treatment, JNK is activated.[15][16] Activated JNK can then phosphorylate the anti-apoptotic protein Bcl-2.[15][17] This phosphorylation inactivates Bcl-2, thereby promoting apoptosis. Studies have shown that a pool of activated JNK is located in the mitochondria of paclitaxel-treated cells, where it can directly interact with and phosphorylate Bcl-2.[15]

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Paclitaxel (e.g., 0.01 µM to 10 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[18][19]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][20]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with Paclitaxel (e.g., 100 nM) for various time points (e.g., 0, 24, 48, 72 hours).[21]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[22]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[22]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Paclitaxel stands as a testament to the power of natural product screening in the discovery of novel therapeutics. Its unique mechanism of action, involving the stabilization of microtubules and subsequent induction of G2/M arrest and apoptosis, has made it an invaluable tool in the fight against a variety of cancers. The experimental protocols and data presented in this guide provide a foundational understanding of the initial characterization of this important antiproliferative agent.

References

- 1. news-medical.net [news-medical.net]

- 2. Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 4. Taxol - An NIH Success Story - NCI [techtransfer.cancer.gov]

- 5. From plant to cancer drug: lessons learned from the discovery of taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paclitaxel - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JNK is associated with Bcl-2 and PP1 in mitochondria: paclitaxel induces its activation and its association with the phosphorylated form of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cancer.wisc.edu [cancer.wisc.edu]

A Technical Guide to the Target Identification and Validation of Antiproliferative Agent-8

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel antiproliferative agents is a cornerstone of modern oncology drug development. However, identifying the molecular target of a promising compound and validating its mechanism of action are critical, often complex, steps in translating a chemical entity into a therapeutic candidate. This technical guide provides a comprehensive framework for the target identification and validation process of a potent antiproliferative agent. To illustrate this process with concrete methodologies, we will use the well-characterized microtubule-stabilizing agent, Paclitaxel, as a model for the hypothetical "Antiproliferative agent-8." This guide details the key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex pathways and workflows.

Introduction: From Phenotypic Discovery to Target Identification

The journey of an anticancer drug often begins with a phenotypic screen, where compounds are tested for their ability to inhibit cell proliferation. "this compound" is identified through such a screen, demonstrating potent inhibition of cancer cell growth. The crucial next step is to determine its molecular target and validate that engagement of this target is responsible for the observed antiproliferative effect. This process, known as target identification and validation, is fundamental to understanding the drug's mechanism of action, predicting potential toxicities, and developing biomarkers for patient selection.

Paclitaxel, a natural product-derived drug, serves as an excellent model. Its primary molecular target is the β-subunit of tubulin.[1][2] By binding to tubulin, Paclitaxel stabilizes microtubules, preventing the dynamic instability required for chromosome segregation during mitosis.[2][3] This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death (apoptosis).[3][4] This guide will walk through the methodologies used to discover and confirm this mechanism.

Initial Hypothesis: Identifying the Cellular Phenotype

The first step in target identification is to characterize the cellular phenotype induced by the agent. For a compound like Paclitaxel, this involves observing its effects on cell cycle progression and cytoskeletal architecture.

Mechanism of Action: Microtubule Stabilization

The central hypothesis is that this compound (modeled by Paclitaxel) binds to β-tubulin, a key component of microtubules. This binding event enhances microtubule polymerization and prevents depolymerization, leading to abnormally stable microtubule structures. These stabilized microtubules disrupt the formation and function of the mitotic spindle, a critical apparatus for cell division.

Caption: Hypothesized binding of the agent to β-tubulin, promoting microtubule stabilization.

Validation of Antiproliferative Activity

Before delving into the specific molecular target, it is essential to quantify the agent's antiproliferative potency across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

Quantitative Data: Antiproliferative Potency (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values are highly dependent on the cell line and the duration of drug exposure.[5][6]

| Cell Line | Cancer Type | IC50 (nM) - 24h Exposure | IC50 (nM) - 72h-120h Exposure | Reference |

| Various (Range) | Various | 2.5 - 7.5 | - | [5] |

| Ovarian Carcinoma (Range) | Ovarian | - | 0.4 - 3.4 | [7] |

| NSCLC (Median) | Non-Small Cell Lung | 9,400 | 27 | [6] |

| SCLC (Sensitive, Median) | Small Cell Lung | 23,000 | <3.2 | [6] |

| MCF-7 | Breast | - | 3,500 | [8] |

| MDA-MB-231 | Breast | - | 300 | [8] |

| BT-474 | Breast | - | 19 | [8] |

| A549 | Lung | ~50 (Inhibits by 28%) | - | [9] |

Note: IC50 values can vary significantly between studies due to differences in assay conditions and protocols.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[10]

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[11][12]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.[10]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Caption: A streamlined workflow for determining antiproliferative activity using the MTT assay.

Cellular Target Engagement: Visualizing the Mechanism

To validate that the agent's antiproliferative effect is due to its interaction with the microtubule network, immunofluorescence microscopy is employed. This technique allows for the direct visualization of microtubule architecture within the cell.

Experimental Protocol: Immunofluorescence Staining of Microtubules

This protocol visualizes the characteristic bundling and stabilization of microtubules caused by Paclitaxel treatment.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)[13]

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[13]

-

Blocking Buffer (e.g., 3-5% Bovine Serum Albumin (BSA) in PBS)[14]

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (green fluorescence)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Once attached, treat the cells with this compound at a concentration known to be effective (e.g., 1-2x IC50) for a specified time (e.g., 18-24 hours). Include a vehicle-treated control.

-

Fixation: Wash the cells gently with PBS. Fix the cells by incubating with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[13][14]

-

Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 for 5-10 minutes. This step is not necessary for methanol fixation.[13]

-

Blocking: Wash with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash the coverslips a final time with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Image the cells using a fluorescence microscope. In treated cells, expect to see dense bundles of microtubules, particularly around the nucleus, and abnormal mitotic spindles, in contrast to the fine, filamentous network in control cells.[15]

Caption: Workflow for visualizing microtubule structure via immunofluorescence.

Direct Target Interaction: Biochemical Validation

To confirm that this compound directly interacts with tubulin to promote its assembly, an in vitro tubulin polymerization assay is the gold standard. This cell-free assay measures the assembly of purified tubulin into microtubules.

Quantitative Data: In Vitro Tubulin Polymerization

This assay can be monitored by measuring the increase in optical density (turbidity) at 340 nm as tubulin polymerizes. Stabilizing agents like Paclitaxel will increase the rate and extent of polymerization.

| Condition | Polymerization Effect | Expected OD340 Reading | Reference |

| Tubulin + GTP (Control) | Baseline polymerization | Gradual increase to a plateau | [16] |

| Tubulin + GTP + Paclitaxel | Enhanced polymerization | Rapid and higher increase to a higher plateau | [16] |

| Tubulin + GTP + Nocodazole | Inhibited polymerization | No significant increase | [17] |

Note: The extent of polymerization (OD340) is dependent on tubulin concentration and assay conditions.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available kits and established methods that measure light scattering as microtubules form.[17][18]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (for enhancing polymerization)

-

This compound, Paclitaxel (positive control), Nocodazole (negative control)

-

UV-transparent 96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP (1 mM final concentration) and glycerol. Keep on ice.

-

Reaction Setup: In a 96-well plate on ice, add the test compounds (this compound and controls) diluted in buffer.

-

Initiate Polymerization: Add the cold tubulin/GTP solution to each well to initiate the reaction. The final volume might be around 100 µL.

-

Data Acquisition: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[16]

-

Data Analysis: Plot the absorbance (OD340) versus time. Compare the polymerization curves of the agent-treated samples to the positive (Paclitaxel) and negative (vehicle) controls. An increase in the rate and final plateau of absorbance indicates that the agent promotes tubulin polymerization.

Caption: Principle of the in vitro tubulin polymerization assay measured by light scattering.

The Complete Pathway: From Target Binding to Cell Death

The validation experiments confirm that this compound binds to tubulin, stabilizes microtubules, and inhibits cell proliferation. These events trigger a well-defined signaling cascade that leads to cell death. The presence of abnormal, hyper-stabilized mitotic spindles activates the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest in mitosis (M-phase).[4][19] Unable to resolve this mitotic arrest and properly segregate chromosomes, the cell ultimately undergoes apoptosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Exposure to low intensity ultrasound removes paclitaxel cytotoxicity in breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiproliferative activity of taxol on human tumor and normal breast cells vs. effects on cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benthamopen.com [benthamopen.com]

- 19. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antiproliferative Agent Doxorubicin and Its Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent against a broad spectrum of malignancies. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, collectively leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of doxorubicin's molecular mechanisms, its cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the critical signaling pathways and experimental workflows involved in its preclinical evaluation. The quantitative data on its antiproliferative activity, presented herein, offers a valuable resource for researchers in oncology and drug development.

Mechanism of Action

Doxorubicin exerts its anticancer effects through a multi-faceted approach, primarily targeting the replication and viability of cancer cells.[1][2][3] The core mechanisms include:

-

DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[2][3] This physical obstruction interferes with DNA replication and transcription.[1][2][3]

-

Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve supercoiling.[2] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptotic pathways.[1][4]

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates superoxide radicals and hydrogen peroxide.[1][4] This surge in ROS induces oxidative stress, causing damage to cellular components including DNA, proteins, and membranes, ultimately contributing to cell death.[1][4]

These primary actions culminate in the activation of downstream signaling pathways that halt the cell cycle and initiate programmed cell death.

Signaling Pathways Modulated by Doxorubicin

The cellular damage induced by doxorubicin activates a complex network of signaling pathways, ultimately determining the fate of the cancer cell. Key pathways affected include:

-

p53-Mediated Apoptosis: DNA damage triggers the activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[5] If the damage is irreparable, p53 promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

-

NF-κB Signaling: Doxorubicin treatment can lead to the activation of the NF-κB signaling pathway, which is involved in the inflammatory response.[6]

-

Notch Signaling Pathway: Studies have shown that doxorubicin treatment can activate the Notch signaling pathway, and its downstream target HES1 is required for doxorubicin-induced apoptosis in some cancer cells.[7]

-

Nrf2 Signaling: The Nrf2 signaling pathway is activated in response to oxidative stress to protect cells. In the context of doxorubicin treatment, Nrf2 activation can be associated with drug resistance.[8]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. texaschildrens.org [texaschildrens.org]

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Deep Dive into the Structure-Activity Relationship of a Promising Class of Antiproliferative Agents

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds explored, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold, demonstrating significant antiproliferative activity across a range of cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these promising compounds.

Structure-Activity Relationship: Unraveling the Molecular Determinants of Potency

The antiproliferative efficacy of pyrazolo[1,5-a]pyrimidine analogs is intricately linked to the nature and position of substituents on the core scaffold. Extensive research has identified key structural modifications that significantly influence their potency.

Substitutions at the C2 and C7 Positions

The C2 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring have been a major focus of synthetic modifications. Aryl substitutions at these positions are common, with the electronic properties and steric bulk of the aryl group playing a crucial role in determining activity.

For instance, in a series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles, the nature of the substituent on the 7-aryl ring significantly impacts cytotoxicity.

| Compound ID | R (at C7-aryl) | Huh-7 IC50 (µM)[1] | HeLa IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | MDA-MB231 IC50 (µM)[1] |

| 11f | 4-Cl | 6.3 | >10 | >10 | >10 |

| 11i | 4-OCH3 | >10 | >10 | 3.0 | 4.32 |

| 16b | 4-CN | >10 | 7.8 | >10 | 5.74 |

| Doxorubicin | - | 3.2 | 8.1 | 5.9 | 6.0 |

Table 1: Antiproliferative activity of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogs.

As shown in Table 1, a 4-chloro substituent (compound 11f ) confers moderate activity against the Huh-7 liver cancer cell line.[1] In contrast, a 4-methoxy group (compound 11i ) leads to potent activity against MCF-7 and MDA-MB231 breast cancer cell lines.[1] Furthermore, the introduction of a cyano group at the 6-position of the pyrimidine ring, as in compound 16b , results in significant activity against the HeLa cervical cancer cell line.[1]

Modifications at the C3 Position

The C3 position also represents a critical site for modification. The presence of a carbonitrile (-CN) or an ester (-COOEt) group at this position has been shown to influence the inhibitory activity against key cellular targets. In a study of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine derivatives, the replacement of a C3-ester with a C3-nitrile group generally resulted in increased inhibitory potency against CDK2 and TRKA kinases.

| Compound ID | R (at C3) | R' (at C7-aryl) | CDK2 IC50 (µM) | TRKA IC50 (µM) |

| 6d | CN | 4-OCH3 | 0.55 | 0.57 |

| 6n | COOEt | 4-OCH3 | 0.78 | 0.98 |

| 6o | COOEt | 4-Cl | 0.76 | 1.59 |

| 6p | COOEt | 4-Br | 0.67 | 1.34 |

Table 2: Inhibitory activity of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine analogs against CDK2 and TRKA kinases.

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation of the antiproliferative activity of novel compounds. The following section details a typical experimental protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the condensation reaction of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic species.

A common route to synthesize 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles involves the reaction of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with various 3-(dimethylamino)-1-arylprop-2-en-1-ones in a suitable solvent like acetic acid under reflux.[1] Similarly, 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles can be synthesized by reacting 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with the appropriate enaminones.

Antiproliferative Activity Assessment: MTT Assay Protocol

The antiproliferative activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well plates

-

Test compounds and a reference drug (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to each well. A set of wells is treated with the reference drug, and another set with vehicle control (medium with the same concentration of DMSO used for the compounds).

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Pyrazolo[1,5-a]pyrimidine analogs exert their antiproliferative effects by modulating critical signaling pathways that are often dysregulated in cancer. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[2][3]

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme that, in complex with its regulatory partners (cyclins E and A), governs the G1/S phase transition and the initiation of DNA replication in the cell cycle.[4] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2.[3] By blocking the activity of CDK2, these compounds can halt the cell cycle at the G1/S checkpoint, thereby preventing cancer cells from replicating their DNA and dividing.

Inhibition of Tropomyosin Receptor Kinase A (TRKA)

Tropomyosin Receptor Kinase A (TRKA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a vital role in the development and function of the nervous system.[2] However, aberrant TRKA signaling, often due to gene fusions or overexpression, can drive the growth and survival of various cancers.[2] Pyrazolo[1,5-a]pyrimidine-based compounds, including the FDA-approved drug Larotrectinib, have been developed as potent and selective inhibitors of TRK kinases.[5] These inhibitors bind to the ATP-binding pocket of the TRKA kinase domain, preventing its activation and blocking downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[2]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel antiproliferative agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substituent patterns in dictating the potency and selectivity of these analogs. By targeting key oncogenic signaling pathways, such as those driven by CDK2 and TRKA, these compounds offer a compelling strategy for cancer therapy. The detailed experimental protocols provided herein will aid researchers in the systematic evaluation of new analogs, facilitating the discovery and development of the next generation of pyrazolo[1,5-a]pyrimidine-based anticancer drugs. Continued exploration of this chemical space, guided by a deep understanding of SAR and mechanism of action, holds immense potential for advancing the fight against cancer.

References

- 1. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 2. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Antiproliferative Activity of 8-Prenylnaringenin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylnaringenin (8-PN), a potent phytoestrogen found in hops (Humulus lupulus L.), has garnered significant attention for its potential therapeutic applications, including in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of the synthesis of 8-prenylnaringenin derivatives and their associated antiproliferative activities against various cancer cell lines. We detail common synthetic methodologies, present quantitative antiproliferative data, and describe the experimental protocols for key assays. Furthermore, this guide includes visualizations of synthetic workflows and the potential signaling pathways involved in the anticancer effects of these compounds.

Introduction to 8-Prenylnaringenin and its Derivatives

8-Prenylnaringenin is a prenylated flavonoid recognized as one of the most potent phytoestrogens.[1] Its structural similarity to estradiol allows it to bind to estrogen receptors (ERα and ERβ), which can influence cellular proliferation.[1] The antiproliferative properties of 8-PN and its synthetic derivatives have been demonstrated in various cancer cell lines, making them promising candidates for further investigation in oncology.[3][4][5] The synthesis of derivatives of 8-PN is a key strategy to enhance its bioavailability, selectivity, and efficacy as an anticancer agent.

Synthesis of 8-Prenylnaringenin Derivatives

The synthesis of 8-prenylnaringenin and its derivatives often starts from precursors like xanthohumol or isoxanthohumol, which are more abundant in hops.[6][7][8] Key synthetic strategies include demethylation, alkylation, and acylation.

Demethylation of Isoxanthohumol Derivatives

A common and efficient method for synthesizing 8-prenylnaringenin derivatives is the demethylation of substituted isoxanthohumols.[9][10] Isoxanthohumol itself can be obtained from the chemical conversion of xanthohumol.[8]

-

Magnesium Iodide Etherate (MgI₂·2Et₂O): This reagent is used for the demethylation of acyl, alkyl, and allyl derivatives of isoxanthohumol in anhydrous tetrahydrofuran (THF), with reported yields ranging from 61–89%.[9][10][11]

-

Scandium(III) Triflate/Potassium Iodide (Sc(OTf)₃/KI): This system has been shown to be highly effective for the demethylation of isoxanthohumol to yield 8-prenylnaringenin, with yields up to 92%.[9]

-

Microwave-Assisted Demethylation: A rapid method involves the use of lithium chloride in dimethylformamide (DMF) under microwave irradiation. Optimized conditions (198 °C, 55 eq. LiCl, 9 min) can achieve a 76% yield of 8-prenylnaringenin and its isomer, 6-prenylnaringenin, from xanthohumol.[6][12]

Other Synthetic Approaches

-

Claisen-Cope Rearrangement: The synthesis of 7,4′-di-O-acetyl-8-prenylnaringenin can be achieved from 7,4′-di-O-acetylnaringenin via its 4′-O-prenyl ether, which undergoes a Claisen-Cope rearrangement.[9]

-

Alkylation and Acylation: Derivatives can be synthesized by introducing various functional groups to the hydroxyl moieties of 8-prenylnaringenin. For example, methylation with dimethyl sulfate (Me₂SO₄) yields di-O-methyl derivatives.[9] Acyl derivatives, such as 7,4′-di-O-palmitoyl-8-prenylnaringenin, have also been synthesized.[4]

Caption: General synthetic routes to 8-prenylnaringenin and its derivatives.

Antiproliferative Activity of 8-Prenylnaringenin Derivatives

The antiproliferative activity of 8-prenylnaringenin and its derivatives has been evaluated against a panel of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of 8-prenylnaringenin and some of its derivatives against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Citation(s) |

| 8-Prenylnaringenin (3) | MCF-7 (Breast) | 19.4 | ~57.0 | [9] |

| HT-29 (Colon) | 33.2 | ~97.5 | [9] | |

| CCRF/CEM (Leukemia) | 24.2 | ~71.1 | [9] | |

| 7-O-pentyl-8-prenylnaringenin (12) | MCF-7 (Breast) | 3.9 | ~9.5 | [9] |

| HT-29 (Colon) | 10.0 | ~24.4 | [9] | |

| CCRF/CEM (Leukemia) | 4.8 | ~11.7 | [9] | |

| 7,4′-di-O-allylisoxanthohumol (8) | CCRF/CEM (Leukemia) | 2.7 | ~6.2 | [9] |

| Diacyl Derivative (9) | MCF-7, HT-29, CCRF/CEM | 16.9–32.1 | - | [9] |

| Diacyl Derivative (10) | MCF-7, HT-29, CCRF/CEM | >100 | - | [9] |

| Xanthohumol (1) | MCF-7 (Breast) | - | 13.3 (48h), 3.47 (96h) | [13] |

| A-2780 (Ovarian) | - | 0.52 (48h), 5.2 (96h) | [13] | |

| Isoxanthohumol (2) | MCF-7 (Breast) | - | 15.3 (48h), 4.69 (96h) | [13] |

Note: IC₅₀ values in µM are approximated based on the molecular weights of the compounds.

The data indicates that derivatization can significantly impact antiproliferative activity. For instance, 7-O-pentyl-8-prenylnaringenin (12) exhibited more than three times higher activity against MCF-7, HT-29, and CCRF/CEM cell lines compared to the parent compound, 8-prenylnaringenin.[9] In contrast, some diacyl derivatives showed reduced or no significant activity.[9]

Potential Mechanism of Action

The antiproliferative effects of 8-prenylnaringenin derivatives are believed to be mediated through multiple signaling pathways. Their interaction with estrogen receptors is a key aspect of their biological activity.

-

Estrogen Receptor Modulation: 8-PN is a full agonist of ERα and also binds to ERβ.[1] In many tissues, ERα activation is associated with cell proliferation, while ERβ activation can have antiproliferative effects.[1] The differential expression of these receptors in cancer cells could influence the response to 8-PN derivatives.

-

PI3K/Akt Signaling Pathway: It has been suggested that 8-PN may impede the PI(3)K/Akt signaling pathway, which is a critical pathway for cell survival, proliferation, and growth.[14] Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.

Caption: Potential signaling pathways modulated by 8-PN derivatives.

Experimental Protocols

General Synthesis Protocol: Demethylation of 7,4′-di-O-allylisoxanthohumol

This protocol is adapted from the synthesis of 8-prenylnaringenin derivatives via demethylation.[9]

-

Preparation of Reagents: Prepare magnesium iodide etherate (MgI₂·2Et₂O) in anhydrous THF.

-

Reaction Setup: To a solution of 7,4′-di-O-allylisoxanthohumol in anhydrous THF, add the prepared MgI₂·2Et₂O solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for the specified time (e.g., 24 hours).

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform:methanol).

-

Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: Workflow for the synthesis and purification of 8-PN derivatives.

Antiproliferative Activity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 8-prenylnaringenin derivatives for a specified period (e.g., 72 hours).[8] Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

-

Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid and air dry the plates.

-

Solubilization and Measurement: Solubilize the bound stain with 10 mM Tris base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell growth inhibition against the compound concentration.

Conclusion

The synthesis of 8-prenylnaringenin derivatives presents a promising avenue for the development of novel anticancer agents. The modification of the parent 8-PN structure has been shown to significantly enhance its antiproliferative activity. The methodologies outlined in this guide, including demethylation and other synthetic transformations, provide a robust framework for generating diverse libraries of these compounds for further biological evaluation. Understanding their mechanism of action, particularly their interaction with estrogen receptors and key signaling pathways like PI3K/Akt, will be crucial for the rational design of more potent and selective drug candidates. The provided experimental protocols serve as a foundation for researchers to synthesize and evaluate these promising compounds in the quest for new cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops [mdpi.com]

- 4. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antiproliferative activity and synthesis of 8-prenylnaringenin derivatives by demethylation of 7-O- and 4′-O-substituted isoxanthohumols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Antiproliferative activity and synthesis of 8-prenylnaringenin derivatives by demethylation of 7-O- and 4′-O-substituted isoxanthohumols | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Biological evaluation of 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate

An in-depth analysis of the biological activities of 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate (6M8NDNP) reveals its potential as a therapeutic agent, particularly in the field of oncology. This technical guide synthesizes the available data on its synthesis, characterization, and biological evaluation, providing researchers and drug development professionals with a comprehensive overview of its properties.

Chemical Synthesis and Characterization

The compound 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate was synthesized by reacting 6-methoxy-8-nitroquinoline and 2,4-dinitrophenol in a 1:2 ratio using acetone as a solvent. The solution was stirred for 6 hours, filtered, and the compound was obtained as pale brown crystals after slow evaporation over 50 days.[1] Characterization of the synthesized compound was performed using FT-IR, FT-Raman, and UV-Visible spectroscopic techniques.[1][2] Further analysis using electrospray ionization-mass spectrometry (ESI-MS) confirmed the structure, revealing a dominant molecular ion at m/z 312.14 and characteristic fragmentation peaks.[1]

Biological Evaluation: Anticancer Activity

The primary biological activity investigated for 6M8NDNP is its anticancer potential. In vitro studies have demonstrated its cytotoxic effects on human lung adenocarcinoma (A549) and human cervical adenocarcinoma (HeLa) cell lines.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic effects of 6M8NDNP were quantified using the MTT assay, which measures cell viability. The results are summarized in the table below.

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

| A549 | 375 | ~20% |

| HeLa | 225 | ~19% |

| [2] |

These results indicate that 6M8NDNP exhibits significant cytotoxicity against both A549 and HeLa cancer cell lines.[2] Morphological changes in the cells were observed after 24 hours of treatment with the compound.[2]

Mechanism of Action: EGFR Inhibition

Molecular docking studies have suggested that 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate acts as an inhibitor of the epidermal growth factor receptor (EGFR).[1][2] EGFR is a key protein in signaling pathways that regulate cell growth and proliferation, and its overactivity is a hallmark of many cancers, including lung cancer. By suppressing the action of EGFR, 6M8NDNP can potentially halt the uncontrolled division of cancer cells.[2]

Experimental Protocols

Synthesis of 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate

-

Dissolve 6-methoxy-8-nitroquinoline and 2,4-dinitrophenol (in a 1:2 molar ratio) in acetone.

-

Stir the resulting homogenous solution mechanically for 6 hours.

-

Filter the solution using Whatman filter paper to remove any impurities.

-

Allow the solvent to evaporate slowly from the filtrate.

-

Harvest the pale brown crystals of 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate after approximately 50 days.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The effect of 6M8NDNP on the viability of A549 and HeLa cancer cell lines was determined using an MTT assay.[2]

-

Seed the A549 and HeLa cells in 96-well plates and incubate.

-

Treat the cells with various concentrations of 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate.

-

After a 24-hour incubation period, add MTT solution to each well.

-

Incubate the plates to allow for the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader to determine the percentage of cell viability relative to untreated control cells.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis, characterization, and biological evaluation of 6M8NDNP.

Proposed EGFR Inhibition Pathway

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway by 6M8NDNP.

References

An In-depth Technical Guide on the Synthesis and Anticancer Activity of 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and anticancer evaluation of novel hybrid compounds coupling 8-hydroxyquinoline and 1,4-naphthoquinone moieties. The document details the synthetic protocols, presents in vitro anticancer activity data against various cancer cell lines, and explores the structure-activity relationships and the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the mechanism of action.

Synthesis of 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone

The synthesis of the target hybrid compounds involves a nucleophilic substitution reaction between 2-bromo-1,4-naphthoquinone and the corresponding 8-hydroxyquinoline derivatives. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

A general synthetic route is depicted below:

Caption: General reaction scheme for the synthesis of 8-hydroxyquinoline-1,4-naphthoquinone hybrids.

Experimental Protocols

General Procedure for the Synthesis of 2-((8-hydroxyquinolin-yl)amino)-1,4-naphthoquinone Derivatives (5-7):

A mixture of the appropriate 8-hydroxyquinoline derivative (1.1 mmol) and potassium carbonate (1.5 mmol) in 10 mL of dimethylformamide (DMF) is stirred at room temperature for 30 minutes. To this mixture, a solution of 2-bromo-1,4-naphthoquinone (1.0 mmol) in 10 mL of DMF is added dropwise. The reaction mixture is then stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel.

In Vitro Anticancer Activity